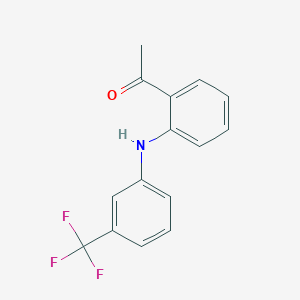
1-Ethyl-5-iodopyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-iodopyridin-2(1H)-one is an organic compound belonging to the pyridine family It features a pyridine ring substituted with an ethyl group at the first position and an iodine atom at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-iodopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the iodination of 1-ethylpyridin-2(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows: [ \text{1-Ethylpyridin-2(1H)-one} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-iodopyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the iodine atom can yield 1-ethylpyridin-2(1H)-one.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Substitution: 1-Ethyl-5-substituted pyridin-2(1H)-one.
Oxidation: this compound N-oxide.
Reduction: 1-Ethylpyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
1-Ethyl-5-iodopyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-iodopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Ethyl-5-bromopyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
1-Ethyl-5-chloropyridin-2(1H)-one: Contains a chlorine atom at the fifth position.
1-Ethyl-5-fluoropyridin-2(1H)-one: Features a fluorine atom at the fifth position.
Uniqueness: 1-Ethyl-5-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior and interactions.
Propiedades
Fórmula molecular |
C7H8INO |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
1-ethyl-5-iodopyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3 |
Clave InChI |
XDPFWZKWINWGFM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=CC1=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



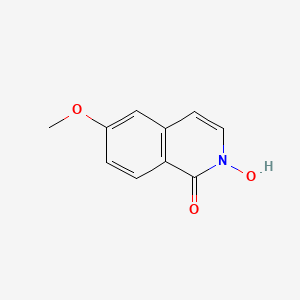
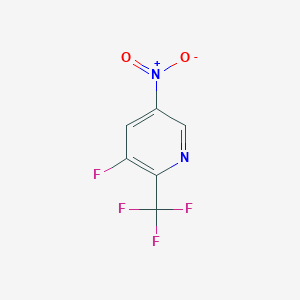
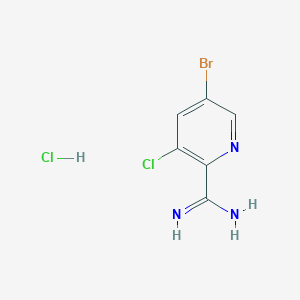
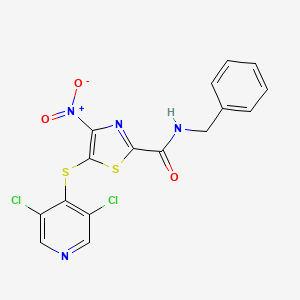




![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
